

# A Technical Deep Dive into GSK2556286: A Novel Anti-Tubercular Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VCH-286   |           |
| Cat. No.:            | B15608686 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

GSK2556286 is a novel, orally active anti-tubercular drug candidate that has demonstrated significant potential in preclinical studies. Identified through high-throughput screening of compounds targeting intracellular Mycobacterium tuberculosis (Mtb), GSK2556286 exhibits a unique cholesterol-dependent mechanism of action, potent activity against drug-sensitive and drug-resistant Mtb strains, and efficacy in murine models of tuberculosis. This technical guide provides a comprehensive overview of the core data, experimental protocols, and proposed mechanisms associated with GSK2556286, intended to inform further research and development efforts in the field of anti-tubercular therapeutics.

### **Mechanism of Action**

GSK2556286's anti-tubercular activity is contingent on the presence of cholesterol, a crucial carbon source for Mtb during infection.[1][2] The compound is an agonist of the membrane-bound adenylyl cyclase, Rv1625c (Cya), in M. tuberculosis.[3][4] Activation of Rv1625c by GSK2556286 leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[3][4][5] This surge in cAMP is believed to disrupt cholesterol catabolism, thereby inhibiting the growth of Mtb.[4][5] Evidence for this mechanism is supported by the observation that spontaneous resistant mutants to GSK2556286 frequently harbor loss-of-function mutations in the cya gene.[1][6] Furthermore, a cya knockout mutant of Mtb exhibits high-level resistance to the compound.[1]



### Proposed Signaling Pathway of GSK2556286



Click to download full resolution via product page

Proposed Signaling Pathway of GSK2556286



## Quantitative Data In Vitro Activity

GSK2556286 demonstrates potent activity against M. tuberculosis within human macrophages and in the presence of cholesterol in axenic culture.[1][6][7] Notably, its activity is significantly reduced in standard glucose-containing media, highlighting its cholesterol-dependent mechanism.[3][7]

| Assay<br>Condition                           | Mtb Strain              | Metric            | Value (μM) | Reference |
|----------------------------------------------|-------------------------|-------------------|------------|-----------|
| Intracellular<br>(THP-1 cells)               | H37Rv                   | IC50              | 0.07       | [1][6][7] |
| Extracellular<br>(Cholesterol<br>medium)     | H37Rv                   | IC50              | 2.12       | [3][7]    |
| Extracellular<br>(Cholesterol<br>medium)     | Erdman                  | IC50              | 0.71       | [3][7]    |
| Extracellular<br>(Glucose<br>medium)         | H37Rv                   | IC50              | >125       | [3][7]    |
| Extracellular<br>(Glucose<br>medium)         | Erdman                  | IC50              | >50        | [3][7]    |
| Clinical Isolates<br>(Cholesterol<br>medium) | Various DS,<br>MDR, XDR | MIC <sub>90</sub> | 1.2        | [1][6]    |

IC<sub>50</sub>: 50% inhibitory concentration; MIC<sub>90</sub>: Minimum inhibitory concentration for 90% of isolates; DS: Drug-sensitive; MDR: Multi-drug resistant; XDR: Extensively drug-resistant.

### **Preclinical Pharmacokinetics**



Pharmacokinetic studies in preclinical species indicate that GSK2556286 has low to moderate clearance and good oral bioavailability.[1][8] Physiologically-based pharmacokinetic (PBPK) modeling predicts favorable human pharmacokinetic parameters.[1][8]

| Species                | Parameter     | Value  | Reference |
|------------------------|---------------|--------|-----------|
| Mouse                  |               |        |           |
| Oral Bioavailability   | High          | [1][8] | _         |
| Rat                    |               |        |           |
| Oral Bioavailability   | Moderate      | [1][8] | _         |
| Dog                    |               |        |           |
| Oral Bioavailability   | Moderate      | [1][8] | _         |
| Human (Predicted)      |               |        |           |
| Blood Clearance        | 3.3 mL/min/kg | [1][8] | _         |
| Volume of Distribution | 3.5 L/kg      | [1][8] | -         |
| Oral Bioavailability   | ≥ 60%         | [1][8] |           |

### In Vivo Efficacy

GSK2556286 has demonstrated dose-dependent bactericidal activity in murine models of chronic tuberculosis infection.[1][6] It has shown efficacy in both BALB/c mice, which develop cellular lung lesions, and C3HeB/FeJ mice, which form caseating granulomas more representative of human tuberculosis.[1]



| Mouse Model         | Dosing Regimen                                                   | Outcome                                                            | Reference |
|---------------------|------------------------------------------------------------------|--------------------------------------------------------------------|-----------|
| BALB/c (Chronic)    | 10-200 mg/kg, p.o., 5<br>days/week for 4<br>weeks                | Significant bactericidal<br>effect; maximal effect<br>at ~10 mg/kg | [3][7]    |
| C3HeB/FeJ (Chronic) | 10-200 mg/kg, p.o., 5<br>days/week for 4<br>weeks                | Significant bactericidal effect                                    | [3][7]    |
| BALB/c (Subacute)   | 50 mg/kg in<br>combination with<br>Bedaquiline and<br>Pretomanid | Significantly increased efficacy compared to BPa alone             | [1]       |

## Experimental Protocols Determination of In Vitro Anti-Tubercular Activity

Extracellular Minimum Inhibitory Concentration (MIC) Assay:

- M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and either 0.2% glucose or 0.5 mM cholesterol.
- GSK2556286 is serially diluted in the respective culture medium in a 96-well plate format.
- A standardized inoculum of Mtb (e.g., 10<sup>5</sup> CFU/mL) is added to each well.
- Plates are incubated at 37°C for 7-14 days.
- Bacterial growth is assessed by measuring optical density at 600 nm or by using a growth indicator such as resazurin.
- The MIC is defined as the lowest concentration of the drug that inhibits visible growth.

Intracellular Activity in THP-1 Macrophages:

 Human THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12myristate 13-acetate (PMA).



- The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically between 1 and 10.
- After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing.
- Cells are then incubated with varying concentrations of GSK2556286.
- After a defined incubation period (e.g., 3-5 days), the macrophages are lysed to release intracellular bacteria.
- The number of viable bacteria is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting colony-forming units (CFUs).
- The IC<sub>50</sub> is calculated as the concentration of GSK2556286 that reduces CFU counts by 50% compared to untreated controls.

### In Vivo Efficacy in Murine Models

Chronic Infection Model (BALB/c and C3HeB/FeJ mice):

- Female BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis (e.g., H37Rv or Erdman strain) to establish a chronic infection.
- Treatment is initiated several weeks post-infection when a stable bacterial load is established in the lungs.
- GSK2556286 is formulated in an appropriate vehicle (e.g., 1% methylcellulose) and administered orally at various doses.
- Treatment is typically given 5 days a week for a duration of 4 to 8 weeks.
- At specified time points, mice are euthanized, and their lungs are aseptically removed and homogenized.
- Serial dilutions of the lung homogenates are plated on selective agar to enumerate the bacterial load (CFUs).



 Efficacy is determined by the reduction in lung CFU counts compared to untreated control mice.

Preclinical to Clinical Workflow for GSK2556286





Click to download full resolution via product page

Preclinical to Clinical Workflow for GSK2556286

### **Clinical Development and Future Directions**

A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of GSK2556286 in healthy adult volunteers.[9][10] However, the study was terminated based on pre-defined stopping criteria.[11] The specific reasons for the termination have not been publicly detailed.

Despite the halt in its clinical development, the discovery and preclinical evaluation of GSK2556286 provide valuable insights for future anti-tubercular drug discovery programs. The novel cholesterol-dependent mechanism of action targeting Rv1625c represents a promising avenue for developing new therapeutics that are active against intracellular Mtb and could potentially shorten treatment regimens. Further research into the structure-activity relationships of this class of compounds and a deeper understanding of the downstream effects of cAMP modulation in M. tuberculosis are warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological and genetic activation of cAMP synthesis disrupts cholesterol utilization in Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates the EUCAST broth microdilution reference method for MIC determination PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]



- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Macrophage infection models for Mycobacterium tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Phase 1 Safety, Tolerability and Pharmacokinetics of GSK2556286 | Working Group for New TB Drugs [newtbdrugs.org]
- To cite this document: BenchChem. [A Technical Deep Dive into GSK2556286: A Novel Anti-Tubercular Drug Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608686#a-novel-anti-tubercular-drug-candidategsk2556286]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com